molecular formula C12H15N5O4 B12076362 1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-(1,2,4-triazol-1-yl)pyrimidin-2-one

1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-(1,2,4-triazol-1-yl)pyrimidin-2-one

Cat. No.: B12076362
M. Wt: 293.28 g/mol
InChI Key: JPVLKWJVGSRGSQ-UHFFFAOYSA-N
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Description

This compound belongs to the class of pentoses , which are monosaccharides containing five carbon atoms in their carbohydrate moiety . Its systematic name is quite a mouthful, so let’s break it down:

    1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]: This part refers to the sugar backbone, specifically a pentose with a hydroxymethyl group.

    5-methyl-4-(1,2,4-triazol-1-yl)pyrimidin-2-one: The pyrimidine ring contains a methyl group at position 5 and a triazole ring fused at position 4.

Preparation Methods

Unfortunately, detailed synthetic routes and industrial production methods for this compound are scarce in the literature. it’s likely synthesized through multistep processes involving protecting group manipulations, cyclizations, and functional group transformations.

Chemical Reactions Analysis

The compound may undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions depend on the specific reaction. For example:

    Oxidation: Oxidizing agents like potassium permanganate can convert the hydroxymethyl group to a carboxylic acid.

    Reduction: Sodium borohydride can reduce the carbonyl group to a hydroxyl group.

    Substitution: Triazoles can participate in nucleophilic substitution reactions.

Major products formed during these reactions would include derivatives of the compound with modified functional groups.

Scientific Research Applications

    Chemistry: It serves as a building block for nucleosides and nucleotides.

    Biology: It may be involved in RNA or DNA synthesis.

    Medicine: Investigate its antiviral or anticancer properties.

Mechanism of Action

The compound’s mechanism of action likely relates to its interactions with biological macromolecules (e.g., enzymes, receptors). Further research is needed to elucidate specific targets and pathways.

Comparison with Similar Compounds

.

Properties

Molecular Formula

C12H15N5O4

Molecular Weight

293.28 g/mol

IUPAC Name

1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-(1,2,4-triazol-1-yl)pyrimidin-2-one

InChI

InChI=1S/C12H15N5O4/c1-7-3-16(10-2-8(19)9(4-18)21-10)12(20)15-11(7)17-6-13-5-14-17/h3,5-6,8-10,18-19H,2,4H2,1H3

InChI Key

JPVLKWJVGSRGSQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C(=O)N=C1N2C=NC=N2)C3CC(C(O3)CO)O

Origin of Product

United States

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